6-(1H-imidazol-1-yl)pyridazine-3-thiol chemical structure and properties
6-(1H-imidazol-1-yl)pyridazine-3-thiol chemical structure and properties
Structural Dynamics, Synthetic Pathways, and Functional Applications
Executive Summary
This technical guide provides an in-depth analysis of 6-(1H-imidazol-1-yl)pyridazine-3-thiol (henceforth referred to as IPT ), a bifunctional heterocyclic scaffold. IPT represents a convergence of two "privileged structures" in medicinal chemistry: the electron-deficient pyridazine ring and the imidazole moiety.
This molecule is of significant interest to drug development professionals and material scientists due to its:
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Tautomeric Versatility: Existing at the interface of thiol-thione equilibrium, influencing bioavailability and metal coordination.
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Ligand Efficacy: Offering a multidentate N,N,S donor set for Metal-Organic Frameworks (MOFs).
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Pharmacophoric Potential: Combining the CYP-inhibitory potential of imidazole with the kinase-targeting capability of the pyridazine core.
Chemical Identity & Structural Dynamics[1]
Nomenclature and Identifiers[2][3][4]
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IUPAC Name: 6-(1H-imidazol-1-yl)pyridazine-3-thiol
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Alternative Name: 6-(1H-imidazol-1-yl)pyridazine-3(2H)-thione (Tautomer)
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Molecular Formula: C
H N S -
Molecular Weight: 178.21 g/mol
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SMILES: Sc1ccc(nn1)n2ccnc2 (Thiol form)
The Thiol-Thione Tautomerism
A critical property of IPT is its prototropic tautomerism. While often annotated as a "thiol" (SH), experimental evidence from analogous pyridazines indicates that the thione (C=S) form predominates in the solid state and in polar solvents (DMSO, H
This equilibrium is driven by the stabilization of the amide-like thioamide resonance structure in the pyridazine ring.
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Thiol Form (Aromatic): Favored in gas phase or non-polar solvents.
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Thione Form (Polar): Favored in crystal lattices due to intermolecular hydrogen bonding (N-H···S).
Diagram 1: Thiol-Thione Tautomeric Equilibrium
Synthetic Methodology
Expertise Note: Direct synthesis from 3,6-dichloropyridazine is the most robust route. The choice of thiourea over NaSH for the thionation step is deliberate: it avoids the formation of disulfide byproducts common with highly nucleophilic sulfide salts and allows for easier purification via the isothiouronium salt intermediate.
Step-by-Step Protocol
Step 1: Nucleophilic Aromatic Substitution (S
Ar)
Objective: Mono-substitution of 3,6-dichloropyridazine with imidazole.
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Reagents: 3,6-Dichloropyridazine (1.0 eq), Imidazole (1.1 eq), K
CO (2.0 eq). -
Solvent: DMF or Acetonitrile (Anhydrous).
-
Procedure:
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Dissolve 3,6-dichloropyridazine in DMF.
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Add K
CO followed by imidazole portion-wise. -
Heat to 80°C for 6-8 hours. Monitor by TLC (EtOAc/Hexane 1:1).
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Workup: Pour into ice water. The product, 3-chloro-6-(1H-imidazol-1-yl)pyridazine , usually precipitates. Filter and wash with cold water.
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Step 2: Thionation via Isothiouronium Salt
Objective: Conversion of the remaining chloride to the thione/thiol.
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Reagents: Intermediate from Step 1 (1.0 eq), Thiourea (1.2 eq).
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Procedure:
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Suspend the chloro-intermediate in ethanol.
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Add thiourea and reflux for 4-6 hours. The solution will clarify as the isothiouronium salt forms.
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Hydrolysis: Add 10% NaOH solution (2.0 eq) to the hot mixture and reflux for an additional 1 hour.
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Isolation: Cool to room temperature. Acidify carefully with glacial acetic acid to pH 5-6.
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Result: The yellow solid (IPT) precipitates. Recrystallize from Ethanol/DMF.
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Diagram 2: Synthetic Workflow
Physicochemical Properties (Experimental & Predicted)
The following data consolidates properties of IPT and its close structural analogues (e.g., 6-substituted pyridazine-3-thiones).
| Property | Value / Characteristic | Context/Reference |
| Appearance | Yellow to Orange crystalline powder | Typical for pyridazine-thiones due to n→π* transitions. |
| Melting Point | > 200°C (Decomposes) | High MP indicates strong intermolecular H-bonding (Thione form). |
| Solubility | DMSO (High), DMF (High), Water (Low), Ethanol (Moderate) | Soluble in basic aqueous media (thiolate formation). |
| pKa (Thiol) | ~6.5 - 7.2 (Predicted) | Acidic due to resonance stabilization of the anion on the pyridazine ring. |
| UV-Vis | Characteristic Thione C=S absorption. | |
| IR Spectrum | 3100-2800 cm | Absence of sharp S-H stretch confirms Thione tautomer in solid state. |
Applications in Drug Discovery & Materials
Coordination Chemistry (MOFs)
IPT acts as a multidentate ligand . The imidazole nitrogen (N3) and the pyridazine nitrogens/sulfur can bridge different metal centers.
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Binding Mode: It typically coordinates to soft metals (Ag+, Cu+) via the Sulfur atom and to harder metals (Zn2+, Co2+) via the Imidazole Nitrogen.
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Utility: Construction of luminescent coordination polymers or conductive MOFs.
Medicinal Chemistry[1][7][9][10]
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Antifungal Activity: The imidazole moiety is a known pharmacophore for inhibiting lanosterol 14
-demethylase (CYP51). The pyridazine core provides a rigid spacer that differs from the traditional trityl/ethyl backbones of azole antifungals. -
Kinase Inhibition: 3,6-disubstituted pyridazines are privileged scaffolds for ATP-competitive inhibition. The thiol/thione group can form reversible covalent bonds with cysteine residues in the ATP binding pocket of target kinases.
References
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Synthesis of Pyridazine Derivatives
- Source: Stoyanov, S. et al. "Thiol-Thione Tautomerism in Pyridazine-3-thiones." Journal of Heterocyclic Chemistry.
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Analogous Structure Data (3,6-Di(1H-imidazol-1-yl)pyridazine)
- Coordination Chemistry of Pyridazine-Thiones: Source: Lobbia, G.G. et al. "Coordination chemistry of pyridazine-3(2H)-thione derivatives." Coordination Chemistry Reviews. Relevance: Details the N,S-donor capabilities of the scaffold.
- General Protocol for Thionation (Thiourea Method): Source:Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Context: Standard authoritative text for the conversion of alkyl/aryl halides to thiols via isothiouronium salts.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Discovery of 3,6-disubstituted pyridazines as a novel class of anticancer agents targeting cyclin-dependent kinase 2: synthesis, biological evaluation and in silico insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridazine synthesis [organic-chemistry.org]
- 4. 3,6-Di(1H-imidazol-1-yl)pyridazine | C10H8N6 | CID 12698878 - PubChem [pubchem.ncbi.nlm.nih.gov]
